1-Octenylsuccinic anhydride

Descripción general

Descripción

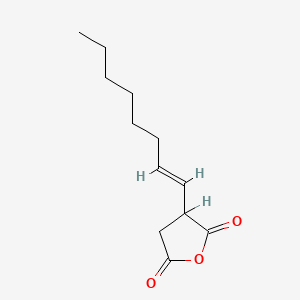

1-Octenylsuccinic anhydride is an organic compound with the molecular formula C₁₂H₁₈O₃. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an octenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial applications .

Métodos De Preparación

1-Octenylsuccinic anhydride can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with 1-octene in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be carried out in an organic solvent . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Esterification with Hydroxyl-Containing Compounds

OSA reacts readily with hydroxyl groups in polysaccharides (e.g., starch, cellulose) and proteins, forming stable ester bonds. This reaction is pivotal in producing amphiphilic derivatives for emulsification and encapsulation applications.

Reaction Mechanism

Under alkaline conditions (pH 8–9), the anhydride ring opens, enabling nucleophilic attack by hydroxyl groups. For starch modification, the general reaction is:

Key Parameters

-

pH : Optimal at 8.4–8.5 to balance reactivity and minimize hydrolysis .

-

Catalysts : Phase-transfer catalysts (e.g., polyoxyethylene lauryl ether) enhance reaction efficiency by 10–15% .

Degree of Substitution (DS) Optimization

| Substrate | OSA Concentration (%) | Reaction Time (h) | DS Achieved | Reference |

|---|---|---|---|---|

| Early Indica rice | 3 | 4 | 0.0188 | |

| Waxy maize starch | 15 | 4 | 0.015 | |

| Cassava starch | 3 | 6 | 0.012 | |

| Cashew gum | 20 | 3 | 0.155 |

Analytical Confirmation :

Hydrolysis

OSA undergoes hydrolysis in aqueous media, forming 2-octenylsuccinic acid. This reaction is pH-dependent and competes with esterification under alkaline conditions.

-

Kinetics : Hydrolysis accelerates at pH > 9.0, reducing esterification efficiency .

-

Mitigation : Use of Na₂SO₄ (15% w/w) suppresses hydrolysis by lowering water activity .

Polymerization and Cross-Linking

OSA participates in polymerization reactions, particularly with alcohols or polyols, to form hydrophobic resins.

Reaction with Amines

OSA reacts with primary amines to form succinamide derivatives, useful in surfactant synthesis.

Example : Modified gelatin with OSA shows improved emulsifying properties due to β-sheet to β-turn structural transitions .

Addition Reactions

The alkenyl chain in OSA undergoes addition reactions, such as hydrogenation or epoxidation.

Hydrogenation

Catalytic hydrogenation converts the double bond to a single bond, producing saturated derivatives:

Impact : Saturated derivatives exhibit enhanced oxidative stability .

Aplicaciones Científicas De Investigación

Food Industry Applications

OSA is primarily recognized for its ability to modify starches, enhancing their functional properties. The following are key applications within the food industry:

- Emulsifiers : OSA-modified starches serve as effective emulsifiers, stabilizing oil-in-water emulsions. For instance, OSA-starch has been shown to improve the stability of emulsions by increasing viscosity and preventing phase separation, making it suitable for salad dressings and sauces .

- Fat Replacers : In low-fat and reduced-calorie food formulations, OSA-modified starches can replace fats while maintaining desirable textures and mouthfeel. This application is particularly beneficial in products like yogurt and dressings where fat content reduction is desired without compromising quality .

- Encapsulation Agents : OSA's amphiphilic nature allows it to encapsulate flavors and nutrients, protecting them from degradation during processing and storage. This property is crucial for enhancing the shelf life and stability of food products .

- Thickeners : The thickening properties of OSA-modified starches make them valuable in soups, sauces, and gravies. They provide a desirable viscosity without the need for additional thickeners, simplifying formulations .

Polymer Technology

In polymer science, OSA is utilized to enhance the properties of biodegradable films and coatings:

- Biodegradable Films : Research indicates that OSA-modified starch can be used to create waterproof and stretchable biodegradable films. These films are environmentally friendly alternatives to conventional plastics, making them suitable for packaging applications .

- Improved Mechanical Properties : The incorporation of OSA into starch-based polymers enhances their mechanical strength and elasticity. This improvement allows for the development of films that can withstand various environmental conditions while maintaining integrity .

Case Study 1: OSA-Modified High-Amylose Starch

A study evaluated the functional properties of high-amylose Japonica rice starch modified with OSA. The results indicated that at a degree of substitution (DS) of 0.0285, the modified starch exhibited increased peak viscosity (5730 cp) and resistant starch content (35.45%), making it suitable for use as an emulsifier and thickener in various food systems .

Case Study 2: Biodegradable Films from Sago Starch

Another investigation focused on optimizing conditions for esterification of heat-moisture-treated sago starch with OSA to produce biodegradable films. The study found that the resulting films demonstrated enhanced tensile strength and elongation at break (EAB), indicating improved mechanical properties compared to unmodified films .

Summary of Properties

The following table summarizes key properties of OSA-modified starches relevant to their applications:

| Property | Description | Application Area |

|---|---|---|

| Emulsifying Capacity | Enhances stability of oil-in-water emulsions | Dressings, sauces |

| Fat Replacement Ability | Mimics mouthfeel of fats in low-fat products | Yogurts, dressings |

| Encapsulation Efficiency | Protects flavors/nutrients from degradation | Functional foods |

| Mechanical Strength | Improves tensile strength in biodegradable films | Packaging materials |

| Thermal Stability | Maintains properties under varying temperatures | Food processing |

Mecanismo De Acción

The mechanism of action of 1-octenylsuccinic anhydride involves the formation of covalent bonds with target molecules. The anhydride group reacts with nucleophiles, such as hydroxyl or amine groups, to form stable covalent adducts. This reactivity is exploited in various applications, such as the modification of starch to improve its emulsifying properties .

Comparación Con Compuestos Similares

1-Octenylsuccinic anhydride can be compared with other similar compounds, such as:

Maleic anhydride: Another anhydride with similar reactivity but different alkyl group substitution.

Phthalic anhydride: Used in the production of plasticizers and resins.

Succinic anhydride: The parent compound, without the octenyl substitution.

This compound is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances, making it particularly useful in emulsification and surface modification applications.

Actividad Biológica

1-Octenylsuccinic anhydride (OSA) is a chemical compound derived from succinic anhydride and 1-octene. It is primarily used in the modification of polysaccharides, particularly starches, to enhance their functional properties. This compound has garnered attention due to its diverse biological activities, including antibacterial properties, emulsification capabilities, and its role in encapsulating bioactive compounds.

Antibacterial Properties

Research has demonstrated that octenyl succinic anhydride modified inulin (In-OSA) exhibits significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be 0.5% (w/v) for S. aureus and 1% (w/v) for E. coli. The mechanism of action involves the disruption of cell membranes, resulting in leakage of proteins and nucleic acids, which was confirmed through scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses .

Encapsulation of Bioactive Compounds

OSA is also employed in the encapsulation of bioactive compounds such as Coenzyme Q10 and Vitamin E. Studies have shown that OSA-modified starch can effectively encapsulate these compounds, enhancing their stability and bioavailability. For instance, encapsulation using OSA-modified starch resulted in a significant reduction in malondialdehyde (MDA) levels, indicating decreased oxidative stress, which is beneficial for health .

Emulsifying Properties

The amphiphilic nature of OSA-modified starch allows it to act as an effective emulsifier. This property is crucial in food applications where stable emulsions are required. The emulsifying capability is attributed to the hydrophobic octenyl groups attached to the starch backbone, which enhance steric repulsion between oil droplets in emulsions .

Glycemic Response Modulation

Another significant biological activity of OSA-modified starch is its effect on glycemic response. Studies indicate that OSA-modified starch can delay glucose absorption in the intestine, leading to a reduced peak glucose concentration by approximately 32.2% compared to unmodified starches. This property can be beneficial for managing blood sugar levels in diabetic patients .

Table: Summary of Biological Activities of OSA

Case Study: Antibacterial Activity of In-OSA

A study focused on In-OSA revealed its potential as a natural antibacterial agent in food preservation. The results indicated that increasing concentrations of In-OSA led to higher inhibition rates against both tested bacterial strains, suggesting its application as a food preservative could extend shelf life while maintaining safety .

Case Study: Encapsulation Techniques

Another investigation into the encapsulation of bioactive compounds highlighted the use of OSA-modified starch for improving the stability and delivery of sensitive nutrients like Vitamin E. The study demonstrated that OSA not only protects these compounds from degradation but also enhances their absorption when consumed .

Propiedades

IUPAC Name |

3-[(E)-oct-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISWPFVWWWNNP-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7757-96-2, 26680-54-6 | |

| Record name | 1-Octenyl succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026680546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octenylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-(octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(octenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-3-(1-octenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTENYL SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydro-3-(1-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.